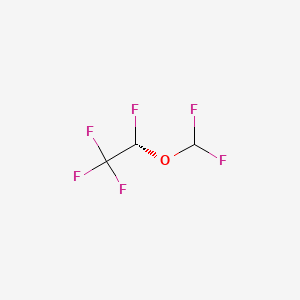
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-desflurane is a desflurane. It is an enantiomer of a (R)-desflurane.
Applications De Recherche Scientifique
Conformational Analysis : A study by Hermann, Mack, and Oberhammer (2000) investigated the geometric structure and conformational properties of desflurane. They found that desflurane exists in the gas phase as a mixture of two conformers, with the predominant form having a near trans configuration of the C–C–O–C skeleton. This study provides crucial insights into the physical chemistry of desflurane (Hermann, Mack, & Oberhammer, 2000).
Solvent Applications : Research by Corr (2002) highlights the use of liquid 1,1,1,2-tetrafluoroethane as a solvent in industrial and research activities. Its solvency properties make it a viable alternative to conventional organic solvents and supercritical carbon dioxide in certain applications (Corr, 2002).
Synthesis Methodology : The work by Quan et al. (2001) describes the vapor-phase catalytic reaction for preparing 1,1,1,2-tetrafluoroethane, demonstrating a 97% selectivity. This synthesis method is significant for producing high-purity desflurane (Quan et al., 2001).
Weak Hydrogen Bond Network : A study by Li et al. (2017) examined the 1,1,1,2-Tetrafluoroethane dimer, revealing a network of weak hydrogen bonds. This research is valuable for understanding molecular interactions in similar fluorinated compounds (Li et al., 2017).
Chemical Reactions and Derivatives : Zhang et al. (2014) discussed tetrafluoroethane β-sultone derivatives, highlighting their applications in medicinal chemistry and materials science. This research demonstrates the versatility of desflurane in creating valuable chemical reagents (Zhang et al., 2014).
Electrochemical Studies : Abbott and Eardley (2000) explored the electrochemical reduction of CO2 in a mixed supercritical fluid containing 1,1,1,2-tetrafluoroethane. Their findings are significant for understanding electrochemical processes in non-traditional solvents (Abbott & Eardley, 2000).
Propriétés
Numéro CAS |
142916-68-5 |
|---|---|
Nom du produit |
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
Formule moléculaire |
C3H2F6O |
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1 |
Clé InChI |
DPYMFVXJLLWWEU-PVQJCKRUSA-N |
SMILES isomérique |
[C@H](C(F)(F)F)(OC(F)F)F |
SMILES |
C(C(F)(F)F)(OC(F)F)F |
SMILES canonique |
C(C(F)(F)F)(OC(F)F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)
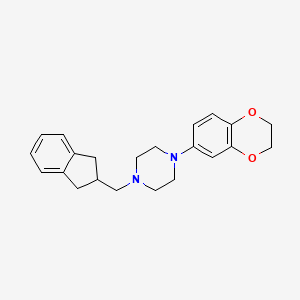

![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)
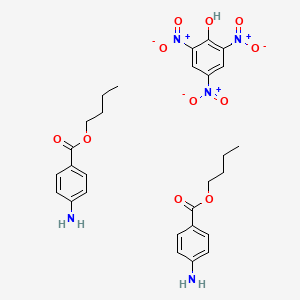
![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)

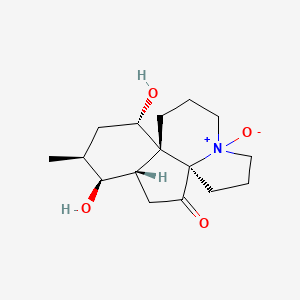
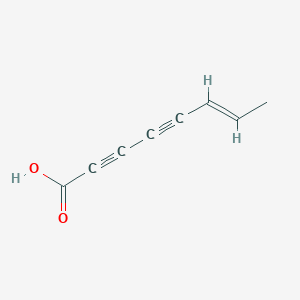


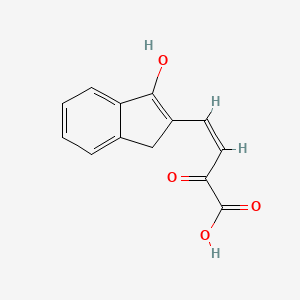
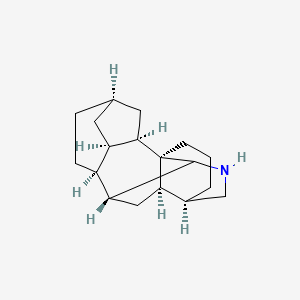
![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)